Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the acetyl and carboxylate groups, and the attachment of the phenoxyacetamido moiety. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and tert-butylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetyl groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
- Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H29NO5S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO5S/c1-8-28-22(27)19-14(3)20(15(4)25)30-21(19)24-18(26)12-29-17-10-9-13(2)11-16(17)23(5,6)7/h9-11H,8,12H2,1-7H3,(H,24,26) |
InChI Key |
LXYXECSXFVBTHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C |
Origin of Product |
United States |
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